3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide is a compound that has been widely studied for its potential use in scientific research. This compound, also known as JNJ-42153605, has been shown to have a variety of biochemical and physiological effects, making it a promising tool for researchers in a range of fields.
Mechanism of Action
The mechanism of action of 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is believed to act as a selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP receptor). This receptor is involved in the regulation of pain, stress, and addiction, making it a promising target for drug development.
Biochemical and Physiological Effects:
3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects, including reducing pain and drug-seeking behavior, as well as improving mood and reducing anxiety. It has also been shown to affect the release of neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide in lab experiments is its selectivity for the NOP receptor, which allows for more targeted research on the effects of this receptor on various physiological processes. However, one limitation of using 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several potential future directions for research on 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide. One area of interest is the potential use of this compound in the treatment of addiction, particularly for cocaine and opioid addiction. Additionally, further research is needed to fully understand the mechanism of action of 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide and its effects on various physiological processes. Finally, there may be potential for the development of new drugs based on the structure of 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide, which could have even more targeted effects on the NOP receptor.
Synthesis Methods
The synthesis of 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide involves several steps, beginning with the reaction of 2-fluorobenzylamine with 3-piperidinone. The resulting intermediate is then reacted with 3-ethyl-4-methyl-1H-pyrazole-5-carboxylic acid to form the final compound. This synthesis method has been described in detail in several scientific publications.
Scientific Research Applications
3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific studies, including research on pain management, addiction, and mental health disorders. One study found that 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide was effective in reducing pain in animal models, while another study showed that it could reduce cocaine-seeking behavior in rats. Additionally, 3-ethyl-N-[1-(2-fluorobenzyl)-3-piperidinyl]-4-methyl-1H-pyrazole-5-carboxamide has been studied for its potential use in treating anxiety and depression.
properties
IUPAC Name |
5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN4O/c1-3-17-13(2)18(23-22-17)19(25)21-15-8-6-10-24(12-15)11-14-7-4-5-9-16(14)20/h4-5,7,9,15H,3,6,8,10-12H2,1-2H3,(H,21,25)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRCLNHPUSFIKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)C(=O)NC2CCCN(C2)CC3=CC=CC=C3F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-4-methyl-1H-pyrazole-3-carboxamide |
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